

# Advanced Application Note: N,N'-Dipropyloxamide in Organic Synthesis & Materials Science

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## Compound of Interest

Compound Name: *Ethanediamide, N,N'-dipropyl-*

CAS No.: 14040-77-8

Cat. No.: B1295042

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## Executive Summary

N,N'-Dipropyloxamide (CAS: 14040-77-8) is a symmetrical dialkyloxamide characterized by a rigid dicarbonyl core flanked by two propylamino groups. Unlike simple amides, the oxamide moiety exhibits unique electronic delocalization and a strong capacity for intermolecular hydrogen bonding. This compound serves as a versatile synthon in three primary domains:

- Ligand Design: As a bidentate (   
 or   
 ) ligand for transition metals (Cu, Ni, Pd).
- Heterocyclic Synthesis: A precursor for imidazole and oxazole derivatives via cyclodehydration.
- Supramolecular & Polymer Chemistry: A high-efficiency nucleating agent for polyolefins due to its ability to self-assemble into nanoribbons.

This guide provides validated protocols for the synthesis of N,N'-dipropyloxamide, its complexation with copper(II), and its application as a nucleating agent.

## Chemical Profile & Strategic Utility

Property	Specification
IUPAC Name	-Dipropyloxamide
CAS Number	14040-77-8
Molecular Formula	
Molecular Weight	172.23 g/mol
Structure	
Solubility	Soluble in hot ethanol, chloroform, DMF; Insoluble in water.
Key Reactivity	Bidentate chelation, Cyclodehydration, H-bond donor/acceptor.

## Mechanistic Insight: The "Oxamide Effect"

The oxamide bridge (

) is planar and trans-configured in its ground state. This conformation maximizes intermolecular hydrogen bonding, leading to high melting points and low solubility relative to molecular weight. In synthesis, this rigidity is exploited to pre-organize metal centers or to template supramolecular networks.

## Protocol A: High-Purity Synthesis of N,N'-Dipropyloxamide

Objective: To synthesize >99% pure N,N'-dipropyloxamide for use as a ligand or standard.

### Materials

- Diethyl oxalate (Reagent Grade, >99%)

- n-Propylamine (Reagent Grade, >99%)
- Ethanol (Absolute)
- Diethyl ether (for washing)

## Experimental Workflow

### Step 1: Reaction Setup

- Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser (fitted with a drying tube).
- Charge the flask with Diethyl oxalate (14.6 g, 0.1 mol) dissolved in Ethanol (100 mL).
- Cool the solution to 0–5 °C using an ice bath.

### Step 2: Amine Addition

- Charge the addition funnel with n-Propylamine (12.4 g, 0.21 mol, 5% excess) dissolved in Ethanol (20 mL).
- Add the amine solution dropwise over 45 minutes. Caution: The reaction is exothermic. Maintain internal temperature <10 °C.
- A white precipitate will begin to form almost immediately.

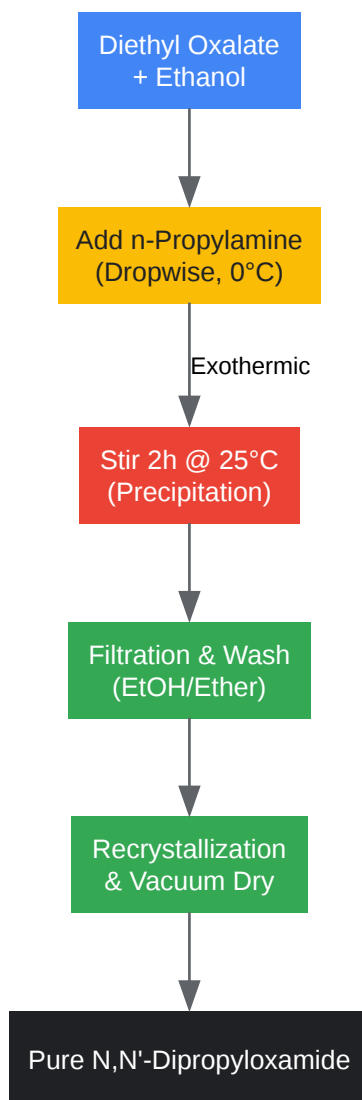
### Step 3: Completion & Isolation

- Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25 °C).
- Stir vigorously for 2 hours.
- Filter the white solid using a Büchner funnel.
- Wash the filter cake with cold Ethanol (2 x 20 mL) followed by Diethyl ether (2 x 20 mL) to remove unreacted amine.

## Step 4: Purification

- Recrystallize the crude product from hot Ethanol (approx. 15 mL/g).
- Dry in a vacuum oven at 60 °C for 4 hours.

Expected Yield: 85–92% Melting Point: 165–167 °C (Lit. value check required for specific polymorph).



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Figure 1: Step-by-step synthesis workflow for N,N'-dipropyloxamide.[1]

## Protocol B: Synthesis of Copper(II)-Oxamide Complex

Objective: To utilize N,N'-dipropyloxamide as a chelating ligand. Oxamide complexes are precursors for oxidation catalysts and magnetic materials.

### Mechanism

Under basic conditions, the amide protons are deprotonated, allowing the oxamide to act as a dianionic, tetradentate bridging ligand or a bidentate chelator, depending on stoichiometry.

### Experimental Workflow

- Dissolution: Dissolve N,N'-Dipropyloxamide (1.0 mmol) in hot methanol (20 mL).
- Deprotonation: Add Sodium Methoxide (2.0 mmol) in methanol. The solution may clarify.
- Metalation: Add a solution of Copper(II) Perchlorate hexahydrate (1.0 mmol) (or CuCl<sub>2</sub>) in methanol (10 mL) dropwise.
- Reaction: Reflux the mixture for 1 hour. The color typically shifts to deep blue or violet/green depending on the coordination geometry.
- Isolation: Cool to room temperature. The complex often precipitates. Filter and wash with cold methanol.

Application Note: This Cu-complex can be used as a catalyst for the oxidative coupling of phenols or as a model for bioinorganic copper sites.

## Protocol C: Application as a Nucleating Agent in Polypropylene

Objective: To demonstrate the materials science application of N,N'-dipropyloxamide. It acts as a

-nucleating agent, improving the impact strength and heat deflection temperature of polypropylene (PP).

## Rationale

N,N'-Dipropylamide molecules self-assemble into supramolecular ribbons via hydrogen bonding. These ribbons provide a templating surface that matches the crystallographic lattice of polypropylene, inducing rapid crystallization from the melt.

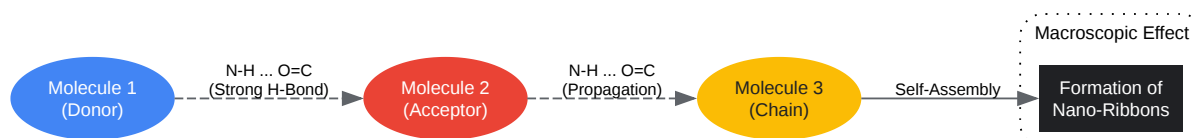
## Experimental Workflow

- Masterbatch Preparation:
  - Mix Isotactic Polypropylene (iPP) powder with 0.1 wt% N,N'-Dipropylamide.
  - Dry blend in a high-speed mixer for 5 minutes.
- Melt Compounding:
  - Feed the mixture into a twin-screw extruder.
  - Temperature Profile: Zone 1 (190°C)  
Zone 4 (230°C)  
Die (220°C).
  - Note: The processing temperature must exceed the melting point of the oxamide (167°C) to ensure dissolution, but oxamides are thermally stable up to ~300°C.
- Crystallization Analysis (DSC):
  - Perform Differential Scanning Calorimetry (DSC).
  - Cool from melt (200°C) at 10°C/min.
  - Result: Expect a shift in crystallization temperature ( ) to higher values (e.g., from 110°C to >125°C) compared to blank PP, indicating efficient nucleation.

## Structural & Mechanistic Visualizations

## Supramolecular Self-Assembly (H-Bonding Network)

The utility of N,N'-dipropyloxamide in both crystal engineering and polymer nucleation relies on its ability to form 1D ribbons.



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Figure 2: Schematic of the hydrogen-bonding network driving self-assembly.

## Safety & Handling (MSDS Highlights)

- Signal Word: Warning.
- Hazards:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature is minimal, but dry storage preserves free-flowing powder form.

## References

- Synthesis & Characterization
  - N,N'-Dipropyloxamide synthesis and crystal structure. (2023).[1][2][3][4] ResearchGate.
- Chemical Identity

- N,N'-Dipropyloxamide CAS 14040-77-8. Sigma-Aldrich / Merck.[5]
- General Oxamide Reactivity
  - Oxamides in Organic Synthesis and Materials Science.[6] Preprints.org (Contextual reference on oxamide class utility).
- Nucleating agents for Polypropylene. (General industry standard for substituted oxamides).

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